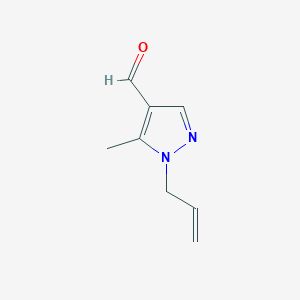
1-Propyl-1H-indole-3-carbaldéhyde
Vue d'ensemble
Description
1-Propyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound 1-Propyl-1H-indole-3-carbaldehyde features a propyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 3-position, making it a valuable intermediate in organic synthesis.
Applications De Recherche Scientifique
1-Propyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Méthodes De Préparation
The synthesis of 1-Propyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 1-propylindole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position . Another approach includes the use of multicomponent reactions (MCRs), which provide a one-step convergent strategy to synthesize complex molecules . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Propyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Mécanisme D'action
The mechanism of action of 1-Propyl-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its indole nucleus and aldehyde group. The indole nucleus can bind to multiple receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes . These interactions can modulate various biological pathways, leading to the compound’s observed biological activities.
Comparaison Avec Des Composés Similaires
1-Propyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-Methylindole-3-carboxaldehyde: Similar in structure but with a methyl group instead of a propyl group, it is used in the synthesis of various heterocyclic compounds.
Indole-3-carboxaldehyde: Lacks the propyl group and is a key intermediate in the synthesis of indole alkaloids and other biologically active molecules.
1-Propylindole: Lacks the aldehyde group and is used as a precursor in the synthesis of more complex indole derivatives.
The uniqueness of 1-Propyl-1H-indole-3-carbaldehyde lies in its combination of the propyl group and the aldehyde group, which provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
1-propylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQNEXSVVNEUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)
![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)


![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)







